6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione
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Overview
Description
6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is an organic compound with a unique structure that combines a cyclohexyl group, a furo[3,4-c]pyrrole core, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are typically mild, and the yields are good to excellent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Uniqueness
6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is unique due to its specific combination of a cyclohexyl group and a furo[3,4-c]pyrrole core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
918413-14-6 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-cyclohexyl-1,5-dimethylfuro[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C14H17NO3/c1-8-10-11(14(17)18-8)12(15(2)13(10)16)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
BQPUITXBUBMQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C2=O)C)C3CCCCC3)C(=O)O1 |
Origin of Product |
United States |
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